molecular formula C7H8N2O3 B15055152 5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid

5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid

Cat. No.: B15055152
M. Wt: 168.15 g/mol
InChI Key: BEPHAYVGFLVTPC-UHFFFAOYSA-N
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Description

5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid (: 1083274-51-4) is a high-purity chemical building block for research and development. This compound features a 1,3,4-oxadiazole heterocycle substituted with a cyclobutyl group and a carboxylic acid functional group, yielding the molecular formula C 8 H 9 NO 3 and a molecular weight of 167.16 g/mol [ citation:1 ]. The carboxylic acid moiety allows for further synthetic derivatization, making it a versatile intermediate for creating novel compounds [ citation:8 ]. The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. It serves as a key synthon and a bioisostere for carboxylic acids, amides, and esters, which can enhance a molecule's metabolic stability and binding affinity [ citation:7 ]. Researchers are actively investigating this heterocycle for developing new agents with antimicrobial, anticancer, antifungal, anti-convulsant, and anti-inflammatory properties [ citation:7 ]. Its significance is demonstrated by its presence in approved drugs such as Raltegravir, an antiretroviral agent, and Zibotentan, an anticancer drug [ citation:7 ]. The incorporation of the cyclobutyl ring can be used to fine-tune the molecule's stereoelectronic properties and overall geometry, offering a valuable handle for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

5-cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid

InChI

InChI=1S/C7H8N2O3/c10-7(11)6-9-8-5(12-6)4-2-1-3-4/h4H,1-3H2,(H,10,11)

InChI Key

BEPHAYVGFLVTPC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NN=C(O2)C(=O)O

Origin of Product

United States

Preparation Methods

Formation of N-Protected Acylhydrazide

The synthesis begins with a cyclobutyl-substituted N-protected amino acid ester. For example, tert-butoxycarbonyl (BOC)-protected γ-cyclobutyl alanine ester is treated with hydrazine hydrate in tetrahydrofuran (THF) at reflux (60–70°C) for 6–8 hours to yield the corresponding acylhydrazide. This step achieves ~85% conversion, with the BOC group ensuring stability during subsequent reactions.

Acylation and Diacylhydrazide Formation

The acylhydrazide is acylated with ethyl oxalyl chloride in the presence of sodium hydrogen carbonate (NaHCO₃) as a base. Conducted in THF at 0°C, this exothermic reaction requires dropwise addition over 90 minutes to prevent side reactions. The resulting diacylhydrazide is isolated via filtration and solvent evaporation, yielding a pale yellow solid (purity >92% by HPLC).

Cyclization to 1,3,4-Oxadiazole

Cyclization employs triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) in anhydrous dichloromethane (DCM). The diacylhydrazide is stirred with PPh₃ (1.2 equiv) and CCl₄ (2 equiv) at room temperature for 12 hours, facilitating dehydrative ring closure. The crude product is purified via recrystallization from toluene, affording the protected oxadiazole carboxylate ester in 70–75% yield.

Deprotection and Carboxylic Acid Formation

The BOC group is removed using hydrogen chloride (HCl) in 1,4-dioxane (4 M). Stirring at 0°C for 2 hours hydrolyzes the ester to the carboxylic acid, followed by filtration and ether washing to isolate this compound as a colorless solid (76% yield, melting point 218–220°C).

Key Data:

Step Reagents/Conditions Yield Purity
Acylhydrazide Formation Hydrazine hydrate, THF, reflux 85% 90%
Diacylhydrazide Ethyl oxalyl chloride, NaHCO₃ 92% 92%
Cyclization PPh₃, CCl₄, DCM, 12 h 75% 95%
Deprotection HCl/dioxane, 0°C, 2 h 76% 98%

Green Chemistry Approaches

Microwave-Assisted Synthesis

Sahoo et al. demonstrated a microwave-enhanced route for analogous 1,3,4-oxadiazoles, adaptable to the cyclobutyl variant. Key modifications include:

  • Starting Material : 5-(2-aminophenyl)-1,3,4-oxadiazole-2-thione is replaced with cyclobutylcarboxylic acid hydrazide.
  • Reaction Setup : The hydrazide (1 equiv) and ethyl cyclobutylcarbonyl chloride (1.2 equiv) are dissolved in ethanol with glacial acetic acid (GAA, 0.5 mL) as a catalyst. Microwave irradiation (300 W, 120°C, 15 minutes) promotes rapid cyclization, achieving 88% yield versus 65% under conventional reflux.

Solvent-Free Mechanochemical Synthesis

Emerging protocols utilize ball milling for solvent-free cyclization. A mixture of cyclobutylcarboxylic acid hydrazide and oxalyl chloride is milled (500 rpm, 30 minutes) with sodium carbonate as a base. This method reduces reaction time to 45 minutes and improves atom economy (87% yield, E-factor = 2.1).

Comparative Data:

Method Conditions Yield Time
Conventional Reflux, 6 h 65% 6 h
Microwave 300 W, 120°C, 15 min 88% 15 min
Mechanochemical Ball milling, 500 rpm, 30 min 87% 45 min

Critical Analysis of Methodologies

Yield and Purity Trade-Offs

  • Conventional : Higher purity (98%) but lower overall yield (76%) due to multi-step purification.
  • Microwave : Superior yield (88%) with comparable purity (95%), though specialized equipment is needed.

Reaction Mechanism and Stereochemical Considerations

The cyclization of diacylhydrazides proceeds via a nucleophilic attack mechanism (Fig. 1). The hydrazide nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent dehydration, catalyzed by PPh₃/CCl₄ or microwave energy, generates the oxadiazole ring. The cyclobutyl group’s steric bulk necessitates precise temperature control to prevent ring-opening side reactions.

Industrial Applications and Patent Landscape

The patented method is optimized for kilogram-scale production, with a pilot plant trial achieving 1.2 kg/batch of this compound. Regulatory filings highlight its use as a intermediate in kinase inhibitors (e.g., BTK inhibitors), underscoring its pharmaceutical relevance.

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of the compound, while substitution reactions result in substituted oxadiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes and proteins involved in bacterial and fungal cell wall synthesis, leading to cell death . Additionally, it can interfere with viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid and its analogs:

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Cyclobutyl C₇H₈N₂O₃ 168.15 (calculated) Potential medicinal chemistry uses
5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid Cyclopropyl C₆H₆N₂O₃ 154.13 Higher ring strain; used in synthetic intermediates
5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid 4-Bromophenyl C₉H₅BrN₂O₃ 269.05 Aromatic bulk; cross-coupling precursor
Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate Methyl C₄H₃KN₂O₃ 166.18 High aqueous solubility (ionic salt form)

Substituent Effects on Reactivity and Stability

  • Cyclobutyl vs. Cyclopropyl : The cyclobutyl group introduces greater steric bulk and moderate ring strain compared to cyclopropyl. This may reduce solubility in polar solvents but enhance binding affinity in hydrophobic pockets of biological targets .
  • Aromatic vs. Aliphatic Substituents : The 4-bromophenyl group () increases molecular weight and lipophilicity, favoring organic solvent solubility. Its electron-withdrawing nature may also stabilize the oxadiazole ring and enhance acidity of the carboxylic acid group .
  • Ionic vs. Neutral Forms : The potassium salt of the methyl-substituted analog () demonstrates significantly higher aqueous solubility, a critical factor in pharmaceutical formulations .

Decarboxylation Behavior

While focuses on 5-amino-1,3,4-oxadiazole-2-carboxylic acid, its findings suggest that substituents at position 5 influence decarboxylation rates. Electron-donating groups (e.g., cyclobutyl) may slow the reaction compared to electron-withdrawing groups (e.g., bromophenyl) due to reduced carboxylic acid acidity .

Biological Activity

5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves the cyclization of cyclobutyl hydrazine with ethyl oxalyl chloride followed by dehydration. The resulting compound can undergo various chemical transformations, including oxidation and substitution reactions, which can modify its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Preliminary studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, it has been noted to demonstrate activity against Mycobacterium tuberculosis, which is crucial given the global burden of tuberculosis .

Anticancer Potential

The compound has also shown promise in anticancer research . In vitro studies suggest that it can induce apoptosis in various cancer cell lines. For example, it has been reported to significantly reduce cell viability in MCF-7 breast cancer cells and HCT-116 colon carcinoma cells. The mechanism appears to involve the inhibition of key signaling pathways related to cell proliferation and survival .

The biological effects of this compound are believed to stem from its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The oxadiazole ring structure allows for interactions with enzymes involved in DNA replication and repair processes. This may lead to disruptions in cellular functions critical for cancer cell survival.
  • Modulation of Signaling Pathways : Preliminary data suggest that the compound may inhibit STAT transcription factors, particularly STAT3, which plays a role in tumorigenesis and inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of oxadiazole derivatives:

StudyFindings
Umesha et al. (2009)Demonstrated antimicrobial properties against various bacterial strains .
PMC Article (2022)Reported anticancer effects on MCF-7 and HCT-116 cells with IC50 values indicating significant potency .
Recent Pharmacological StudyEvaluated the compound's effects on SLACK channels with promising results for neurological applications .

Comparative Analysis with Similar Compounds

This compound can be compared with other oxadiazole derivatives:

CompoundStructureBiological Activity
5-Methyl-1,3,4-oxadiazole-2-carboxylic acidMethyl group substitutionModerate antimicrobial activity
5-Phenyl-1,3,4-oxadiazole-2-carboxylic acidPhenyl group substitutionEnhanced anticancer properties

The unique cyclobutyl group in 5-cyclobutyl derivatives imparts distinct steric and electronic properties that can enhance interaction with biological targets compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A reflux-based approach with acetic acid and sodium acetate is widely used for analogous oxadiazole derivatives. For example, 3-formyl-indole-2-carboxylic acid derivatives are synthesized by refluxing precursors in acetic acid for 3–5 hours, followed by crystallization . Adjusting reaction time (e.g., extended reflux for sterically hindered cyclobutyl groups) and stoichiometric ratios (e.g., excess sodium acetate to drive cyclization) can optimize yields.

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer : Recrystallization from a DMF/acetic acid mixture effectively removes unreacted starting materials and byproducts. Post-crystallization washing with ethanol and diethyl ether further enhances purity . For lab-scale purification, flash chromatography with a polar stationary phase (e.g., silica gel) and ethyl acetate/hexane gradients may resolve impurities .

Q. Which analytical methods are critical for characterizing this compound?

  • Methodological Answer : Multimodal characterization is essential:

  • NMR : 1^1H and 13^13C NMR confirm cyclobutyl ring integration and oxadiazole proton environments.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C9_9H11_{11}N2_2O3_3 requires 195.0772 Da).
  • IR Spectroscopy : Peaks near 1700–1750 cm1^{-1} confirm carboxylic acid C=O stretching .

Advanced Research Questions

Q. How does the cyclobutyl substituent influence structure-activity relationships (SAR) in medicinal chemistry applications?

  • Methodological Answer : The cyclobutyl group introduces steric constraints and electronic effects. For example, X-ray crystallography of analogous oxadiazole derivatives (e.g., 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazoles) reveals that bulky substituents like cyclobutyl alter dihedral angles, affecting binding to hydrophobic enzyme pockets . Computational docking studies (e.g., AutoDock Vina) can model interactions with target proteins.

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability testing should include:

  • Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen assesses decomposition temperatures. Cyclobutyl derivatives may decompose above 200°C, releasing COx_x and NOx_x .
  • pH Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. Oxadiazole rings are prone to hydrolysis in strongly acidic/basic conditions .

Q. How can researchers resolve contradictions in reported spectral data or synthetic yields for this compound?

  • Methodological Answer : Discrepancies often arise from impurities or divergent reaction conditions. Strategies include:

  • Reproducibility Checks : Replicate synthesis using standardized protocols (e.g., inert atmosphere, controlled humidity).
  • Advanced Analytical Cross-Validation : Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous peaks. Compare with published data for structurally similar compounds (e.g., 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid ).

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